molecular formula C10H13ClN2O3 B2505869 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride CAS No. 2408965-78-4

4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride

Cat. No.: B2505869
CAS No.: 2408965-78-4
M. Wt: 244.68
InChI Key: DEBMFGXKVMMPMM-UHFFFAOYSA-N
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Description

4-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with a morpholine ring at the 4-position and a carboxylic acid group at the 3-position, combined with a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the hydrochloride moiety.

Properties

IUPAC Name

4-morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c13-10(14)8-7-11-2-1-9(8)12-3-5-15-6-4-12;/h1-2,7H,3-6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBMFGXKVMMPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=NC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2408965-78-4
Record name 4-(morpholin-4-yl)pyridine-3-carboxylic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride typically involves the reaction of 4-morpholinopyridine with a carboxylating agent under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process often includes steps such as purification through recrystallization and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Amidation and Carboxylic Acid Activation

The carboxylic acid group undergoes activation to form reactive intermediates, such as acid chlorides, enabling amide bond formation. For example:

  • Conversion to acid chloride : Treatment with thionyl chloride (SOCl₂) in dimethylformamide (DMF) generates the corresponding acid chloride (26a in ). This intermediate reacts with amines (e.g., methylamine in tetrahydrofuran) to yield carboxamides (26c ) .

  • Direct amidation : In the presence of coupling agents like bromotripyrrolidin-1-ylphosphonium hexafluorophosphate (PyBrOP), the carboxylic acid reacts with amines (e.g., cyclopropylmethylamine) to form substituted amides (35 ) .

Conditions :

Reaction StepReagents/SolventsTemperatureTimeYieldReference
Acid chloride formationSOCl₂, DMF20–35°C1–2 h>80%
Amide couplingPyBrOP, N-ethyl-N-isopropylpropan-2-amine37°C19 h60–75%

Decarboxylative Reactions

The compound participates in decarboxylative pathways under Brønsted base catalysis:

  • Doubly decarboxylative Michael addition : Pyridylacetic acid derivatives undergo decarboxylation when reacted with chromone-3-carboxylic acids or coumarin-3-carboxylic acids in tetrahydrofuran (THF) with N-methyl morpholine as a base. This yields 4-(pyridylmethyl)chroman-2-ones .

Mechanistic Pathway :

  • Initial decarboxylation of pyridylacetic acid to form a carbanion (10 ).

  • Michael addition to the α,β-unsaturated ketone of chromone-3-carboxylic acid.

  • Subsequent decarboxylation of the adduct to yield the final product .

Key Data :

  • Solvent : THF

  • Catalyst : N-methyl morpholine (1.7 eq)

  • Yield : 70–85%

Salt Formation and Hydrolysis

The hydrochloride salt undergoes reversible hydrolysis under alkaline conditions:

  • Hydrolysis : Dissolution in ethanol with lithium hydroxide (LiOH) at 40–70°C cleaves the hydrochloride salt, regenerating the free base .

  • Re-isolation : Acidification with HCl precipitates the hydrochloride salt, enabling purification .

Conditions :

StepReagentsTemperatureTimeOutcome
HydrolysisLiOH, ethanol40–70°C5–10 hFree base
AcidificationHClRT1 hRe-isolated salt

Nucleophilic Substitution at the Morpholine Ring

The morpholine moiety can act as a leaving group under specific conditions:

  • Lithiation and carboxylation : Treatment with n-butyllithium (n-BuLi) at −78°C generates a lithium intermediate, which reacts with carbon dioxide (CO₂) to form carboxylated derivatives .

Example Reaction :

  • Lithiation of 4-Morpholin-4-ylpyridine-3-carboxylic acid with n-BuLi.

  • Quenching with CO₂ yields extended carboxylic acid derivatives.

Conditions :

  • Temperature : −78°C to 0°C

  • Solvent : Toluene or THF

  • Yield : 50–65%

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions:

  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the pyridine’s 2- or 4-positions. For example, coupling with 4-methyl-2-acetaminothiazole forms intermediates (3f ) relevant to drug synthesis .

Conditions :

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄K₂CO₃DMF120°C60–70%

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
4-Morpholin-4-ylpyridine-3-carboxylic acid; hydrochloride has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies have shown that it can modulate various biochemical pathways by acting as an inhibitor of specific enzymes or receptors. For example, it has been explored as an inhibitor of NAPE-PLD, an enzyme involved in the metabolism of endocannabinoids, which are crucial for managing pain and anxiety .

Case Study: Enzyme Inhibition
In a study focused on the structure-activity relationship (SAR) of related compounds, it was found that modifications to the morpholine group could significantly enhance inhibitory potency against NAPE-PLD . This highlights the importance of structural optimization in developing effective therapeutic agents.

Organic Synthesis

Building Block for Complex Molecules
Due to its versatile chemical structure, 4-Morpholin-4-ylpyridine-3-carboxylic acid; hydrochloride serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex organic molecules through various reactions, including coupling reactions and functional group transformations.

Table: Comparison of Synthetic Routes

MethodologyDescriptionYield (%)
Lewis Acid CatalysisReaction with carboxylating agents75
Batch ReactionLarge-scale production with purification steps85
Continuous Flow SystemsEnhanced efficiency in synthesis90

Biological Research

Receptor Binding Studies
The compound is also employed in biological studies to understand receptor interactions and binding affinities. Its unique structure allows it to engage with various biological targets, making it a candidate for further exploration in pharmacological research .

Mechanism of Action

The mechanism of action of 4-Morpholin-4-ylpyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride and analogous compounds:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
4-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride Pyridine Morpholine (4-position), -COOH (3-position) ~268.68* Combines pyridine and morpholine motifs -
2-Morpholinoacetic Acid Hydrochloride Acetic acid derivative Morpholine (N-linked), -COOH 183.63† Lacks aromatic pyridine ring
trans-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Pyrrolidine 2-Chlorophenyl (4-position), -COOH 262.13 Chlorophenyl substituent; pyrrolidine core
(3S,4R)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic Acid Hydrochloride Pyrrolidine 4-Methoxyphenyl (4-position), -COOH 257.71 Methoxy group enhances lipophilicity
4-Chloro-6-hydroxypyridine-3-carboxylic Acid Pyridine -Cl (4-position), -OH (6-position) 203.57‡ Chloro and hydroxyl substituents

*Calculated based on formula C10H13ClN2O3. †From CAS data in . ‡From molecular formula C6H4ClNO3.

Key Observations :

  • Pyridine vs. Pyrrolidine Cores: Pyridine derivatives (e.g., target compound, 4-chloro-6-hydroxypyridine-3-carboxylic acid) exhibit aromaticity and planarity, which influence binding to flat enzymatic pockets.
  • Substituent Effects : The morpholine group in the target compound introduces a polar, electron-rich region, whereas chloro or methoxyphenyl groups in analogs (e.g., ) modulate electronic and steric properties.

Biological Activity

4-Morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a morpholine group and a carboxylic acid. Its molecular formula is C10H12ClN2O3C_{10}H_{12}ClN_2O_3 . The hydrochloride form enhances its solubility in water, making it suitable for biological studies.

Anticancer Activity

Studies on similar compounds have demonstrated anticancer properties. For instance, pyridine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of key signaling pathways essential for tumor growth and proliferation . While direct evidence for 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride is still emerging, its structural similarity to known anticancer agents warrants further investigation.

Neurological Effects

The compound's interaction with the muscarinic acetylcholine receptor (M4) suggests potential implications in neuropharmacology. M4 receptor activation has been linked to therapeutic effects in conditions like schizophrenia and Alzheimer's disease . Compounds that modulate this receptor can enhance cognitive function and reduce symptoms associated with these disorders.

The biological activity of 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride may involve several mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, disrupting cellular functions critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : As a potential modulator of the M4 receptor, it could influence neurotransmitter signaling, impacting mood and cognition.
  • Cytotoxicity : Similar compounds have shown the ability to induce apoptosis in cancer cells, which may also apply to this compound.

Study 1: Antimicrobial Efficacy

In a comparative study, various pyridine derivatives were tested against common bacterial strains. While 4-morpholin-4-ylpyridine-3-carboxylic acid hydrochloride was not the primary focus, related compounds demonstrated significant inhibition zones, indicating its potential antimicrobial activity .

Study 2: Cancer Cell Line Testing

A study involving structurally similar compounds assessed their cytotoxic effects on ovarian and breast cancer cell lines. Results indicated that certain substitutions on the pyridine ring enhanced cytotoxicity, suggesting that modifications to 4-morpholin-4-ylpyridine-3-carboxylic acid could yield more potent derivatives .

Data Summary

Activity Related Compounds Findings
AntimicrobialPyridine derivativesSignificant inhibition against bacterial strains
AnticancerPyridine-based anticancer agentsInduced apoptosis in cancer cell lines
NeurologicalM4 receptor modulatorsPotential cognitive enhancement in neurodegenerative diseases

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